Ethyl 2-(2-oxo-2,3-dihydrothiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-oxo-2,3-dihydrothiazol-4-yl)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group and a thiazolone moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-oxo-2,3-dihydrothiazol-4-yl)acetate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl bromoacetate with thiourea, followed by cyclization with chloroacetic acid under basic conditions . The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the thiazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-oxo-2,3-dihydrothiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone moiety to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various thiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 2-(2-oxo-2,3-dihydrothiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 2-(2-oxo-2,3-dihydrothiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate
- 4-Hydroxy-2-quinolones
- Indole derivatives
Uniqueness
Ethyl 2-(2-oxo-2,3-dihydrothiazol-4-yl)acetate is unique due to its specific structural features, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-(2-oxo-3H-1,3-thiazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-6(9)3-5-4-12-7(10)8-5/h4H,2-3H2,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTBUKWXDXMDSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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